3-Chloro-7-[chloro(difluoro)methyl]-5-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-7-[chloro(difluoro)methyl]-5-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by the presence of chloro, difluoromethyl, methoxyphenyl, and methyl groups attached to the pyrazolo[1,5-a]pyrimidine core
Preparation Methods
The synthesis of 3-Chloro-7-[chloro(difluoro)methyl]-5-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the chloro and difluoromethyl groups: These groups can be introduced using chlorinating and difluoromethylating reagents under controlled conditions.
Attachment of the methoxyphenyl group: This step may involve coupling reactions such as Suzuki-Miyaura coupling, which is known for its mild and functional group tolerant reaction conditions.
Final modifications: Any additional modifications to introduce the methyl group or other substituents can be carried out in the final steps.
Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
3-Chloro-7-[chloro(difluoro)methyl]-5-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine can undergo various types of chemical reactions, including:
Substitution reactions: The chloro and difluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and reduction reactions: The compound can undergo oxidation or reduction under appropriate conditions, resulting in the formation of different oxidation states or reduced forms.
Coupling reactions: The methoxyphenyl group can be involved in coupling reactions such as Suzuki-Miyaura coupling, leading to the formation of new carbon-carbon bonds.
Common reagents used in these reactions include chlorinating agents, difluoromethylating agents, oxidizing agents, reducing agents, and coupling reagents like palladium catalysts.
Scientific Research Applications
3-Chloro-7-[chloro(difluoro)methyl]-5-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound can be used in the development of new materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-7-[chloro(difluoro)methyl]-5-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar compounds to 3-Chloro-7-[chloro(difluoro)methyl]-5-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine include other pyrazolo[1,5-a]pyrimidine derivatives with different substituents. These compounds may share similar chemical properties but differ in their specific activities and applications. Examples of similar compounds include:
- 3-Bromo-7-[chloro(difluoro)methyl]-5-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine
- Other halogenated pyrazolo[1,5-a]pyrimidine derivatives
The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H11Cl2F2N3O |
---|---|
Molecular Weight |
358.2 g/mol |
IUPAC Name |
3-chloro-7-[chloro(difluoro)methyl]-5-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C15H11Cl2F2N3O/c1-8-13(16)14-20-11(9-3-5-10(23-2)6-4-9)7-12(15(17,18)19)22(14)21-8/h3-7H,1-2H3 |
InChI Key |
FSGRNGZYWMXUGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1Cl)C3=CC=C(C=C3)OC)C(F)(F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.